molecular formula C24H19IN2O2 B5462455 6-iodo-3-(2-methoxyphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone

6-iodo-3-(2-methoxyphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone

Cat. No. B5462455
M. Wt: 494.3 g/mol
InChI Key: MAYLVJBKVACOQV-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-iodo-3-(2-methoxyphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone is a synthetic compound that belongs to the quinazolinone family. It has been extensively studied for its potential applications in scientific research due to its unique chemical structure.

Scientific Research Applications

6-iodo-3-(2-methoxyphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 6-iodo-3-(2-methoxyphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone involves the inhibition of certain enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of certain signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
6-iodo-3-(2-methoxyphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone has been found to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-iodo-3-(2-methoxyphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone in lab experiments is its high potency and specificity. It has been found to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the main limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 6-iodo-3-(2-methoxyphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone. One potential direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another potential direction is the study of the compound's potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, the compound's potential use in combination with other drugs for the treatment of cancer should also be explored.

Synthesis Methods

The synthesis of 6-iodo-3-(2-methoxyphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone involves the reaction of 2-amino-3-iodobenzoic acid with 2-methoxyaniline and 2-methylphenylacetaldehyde in the presence of a catalyst. The resulting product is purified using column chromatography to obtain the final compound in high yield and purity.

properties

IUPAC Name

6-iodo-3-(2-methoxyphenyl)-2-[(E)-2-(2-methylphenyl)ethenyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19IN2O2/c1-16-7-3-4-8-17(16)11-14-23-26-20-13-12-18(25)15-19(20)24(28)27(23)21-9-5-6-10-22(21)29-2/h3-15H,1-2H3/b14-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYLVJBKVACOQV-SDNWHVSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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